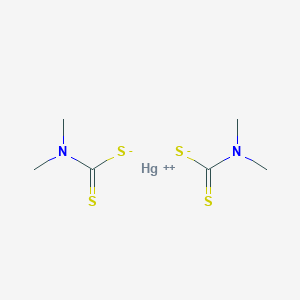
Mercuric dimethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric dimethyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C6H12HgN2S4 and its molecular weight is 441 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Fungicide and Pesticide Use
Mercuric dimethyldithiocarbamate is primarily used as a fungicide to control fungal pathogens in crops. Its effectiveness against a wide range of fungal diseases makes it an essential component in agricultural practices. The compound acts by disrupting the cellular processes of fungi, thereby inhibiting their growth.
Table 1: Common Agricultural Applications of this compound
| Application Type | Target Organisms | Mechanism of Action | References |
|---|---|---|---|
| Fungicide | Various fungal pathogens | Inhibits cellular respiration and growth | |
| Pesticide | Insect larvae and nematodes | Disrupts metabolic processes |
Case Study: Efficacy Against Specific Fungal Pathogens
In a study examining the efficacy of this compound against Fusarium species, results indicated a significant reduction in fungal biomass when treated with the compound compared to untreated controls. The study highlighted its potential as an effective agent in managing crop diseases.
Medical Applications
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that the compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Table 2: Medical Applications of this compound
Case Study: Antimicrobial Activity Assessment
A clinical study evaluated the effectiveness of this compound against Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL, indicating strong antimicrobial potential. This positions the compound as a viable option for treating bacterial infections.
Industrial Applications
Use in Chemical Processes
In industrial settings, this compound serves as an accelerator in rubber production and is utilized in various chemical synthesis processes. Its ability to form stable complexes with metals enhances its utility in catalysis and material science.
Table 3: Industrial Applications of this compound
| Application Type | Industry Sector | Function | References |
|---|---|---|---|
| Rubber Accelerator | Polymer Industry | Speeds up vulcanization | |
| Chemical Synthesis | Pharmaceutical | Facilitates reactions |
Environmental Considerations
While this compound has beneficial applications, its mercury content raises environmental concerns. The compound can contribute to mercury pollution if not managed properly, necessitating careful regulation and monitoring during its use.
Propiedades
Número CAS |
15415-64-2 |
|---|---|
Fórmula molecular |
C6H12HgN2S4 |
Peso molecular |
441 g/mol |
Nombre IUPAC |
N,N-dimethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C3H7NS2.Hg/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
RQSAPEZNDXPFTN-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
SMILES isomérico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
Key on ui other cas no. |
15415-64-2 |
Sinónimos |
Mercuric dimethyl dithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















